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Introduction to Nir-FP for In Vivo Flow Cytometry

Near-infrared fluorescent proteins (Nir-FPs) are a class of genetically encoded reporters that
fluoresce in the near-infrared spectrum (typically >650 nm). This spectral window is highly
advantageous for in vivo imaging applications due to reduced light scattering by tissues and
lower autofluorescence from endogenous molecules, enabling deeper tissue penetration and
higher signal-to-background ratios.[1][2] In the context of flow cytometry, Nir-FPs allow for the
non-invasive, real-time monitoring of fluorescently labeled cells directly within the circulatory
system of a living animal, a technique known as in vivo flow cytometry (IVFC).[3][4][5]

The combination of Nir-FPs and IVFC provides a powerful tool for longitudinal studies of
circulating cells, such as immune cells, cancer cells, and stem cells. This technology allows for
the quantitative assessment of cell trafficking, population dynamics, and response to
therapeutic interventions without the need for repeated blood draws, thus minimizing animal
stress and preserving the integrity of the biological system.

Quantitative Data of Near-Infrared Fluorescent
Proteins (Nir-FPs)

The selection of an appropriate Nir-FP is critical for the success of in vivo flow cytometry
experiments. The following table summarizes the key photophysical properties of several

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b12383557?utm_src=pdf-interest
https://www.benchchem.com/product/b12383557?utm_src=pdf-body
https://www.benchchem.com/product/b12383557?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7131868/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7723245/
https://www.benchchem.com/product/b12383557?utm_src=pdf-body
https://www.scholars.northwestern.edu/en/publications/a-near-infrared-genetically-encoded-calcium-indicator-for-in-vivo/
https://pubmed.ncbi.nlm.nih.gov/36114606/
https://scispace.com/pdf/near-infrared-diffuse-in-vivo-flow-cytometry-2aaqdc0n.pdf
https://www.benchchem.com/product/b12383557?utm_src=pdf-body
https://www.benchchem.com/product/b12383557?utm_src=pdf-body
https://www.benchchem.com/product/b12383557?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

commonly used Nir-FPs.

oL L. Brightness
Fluorescent Excitation Max Emission Max .
. (Relative to Reference
Protein (nm) (nm) .
iRFP713)

iRFP670 643 670 1.1
iIRFP682 664 682 0.8
iRFP702 686 702 0.9
iIRFP713 690 713 1.0
iRFP720 690 720 1.2
MiRFP670 645 670 N/A
miRFP720 690 720 N/A

Experimental Protocols

Protocol 1: Generation of Nir-FP Expressing Stable Cell
Lines via Lentiviral Transduction

This protocol describes the generation of mammalian cell lines that stably express an Nir-FP,
making them suitable for in vivo tracking studies.

Materials:

HEK293T cells (for lentivirus production)

Target cells (e.g., hematopoietic stem cells, T cells, cancer cell lines)

Lentiviral vector encoding the Nir-FP of choice (e.g., pLV-IRFP713)

Packaging plasmids (e.g., psPAX2, pMD2.G)

Transfection reagent (e.g., Lipofectamine 3000)

DMEM and RPMI-1640 culture media
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o Fetal Bovine Serum (FBS)

e Penicillin-Streptomycin

e Polybrene

e Puromycin (or other selection antibiotic)

o Fluorescence-activated cell sorter (FACS)
Procedure:

e Lentivirus Production:

1. Plate HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of
transfection.

2. Co-transfect the HEK293T cells with the lentiviral vector encoding the Nir-FP and the
packaging plasmids using a suitable transfection reagent according to the manufacturer's
instructions.

3. After 48-72 hours, harvest the virus-containing supernatant and filter it through a 0.45 pm
filter to remove cell debris.

4. Concentrate the viral particles using ultracentrifugation or a commercially available
concentration Kit.

e Transduction of Target Cells:
1. Plate the target cells in a 6-well plate.

2. Add the concentrated lentivirus to the cells at various multiplicities of infection (MOI) in the
presence of polybrene (4-8 ug/mL) to enhance transduction efficiency.

3. Incubate the cells with the virus for 24 hours.

4. Replace the virus-containing medium with fresh culture medium.
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e Selection and Expansion of Transduced Cells:

1. After 48-72 hours post-transduction, begin selection by adding the appropriate antibiotic
(e.g., puromycin) to the culture medium.

2. Maintain the cells under selection pressure until a resistant population emerges.

3. Verify Nir-FP expression using fluorescence microscopy and quantify the percentage of
positive cells by flow cytometry.

4. For a pure population, sort the Nir-FP positive cells using FACS.

5. Expand the sorted cells for in vivo experiments.

Protocol 2: In Vivo Flow Cytometry of Circulating Nir-FP
Expressing Cells

This protocol outlines the procedure for non-invasive monitoring of Nir-FP expressing cells in
the bloodstream of a living mouse using a diffuse in vivo flow cytometry (DiFC) system.

Materials:

Mouse model (e.g., C57BL/6 or immunodeficient strain)
e Nir-FP expressing cells

« Diffuse in vivo flow cytometry (DiFC) instrument with a near-infrared laser (e.g., 670 nm or
785 nm) and appropriate detectors.

e Anesthesia (e.g., isoflurane)

¢ Animal handling and monitoring equipment
« Sterile saline solution

Procedure:

e Animal Preparation:
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1. Anesthetize the mouse using isoflurane and maintain anesthesia throughout the
procedure.

2. Carefully position the mouse on the imaging stage of the DiFC instrument. The tail or a
hindlimb are common sites for monitoring as major blood vessels are accessible.

3. Secure the tail or limb to minimize movement artifacts.

Cell Injection:

1. Resuspend the Nir-FP expressing cells in sterile saline at the desired concentration.
2. Intravenously inject the cell suspension into the mouse, typically via the tail vein.

In Vivo Flow Cytometry:

1. Position the DiFC fiber optic probe on the skin surface directly above a major blood
vessel.

2. Configure the DIFC software to acquire data from the near-infrared channel.

3. Initiate data acquisition to establish a baseline reading before cells are expected to be in
circulation.

4. Continuously monitor the fluorescence signal as the Nir-FP expressing cells pass through
the laser interrogation volume. The system will detect transient fluorescence peaks
corresponding to individual circulating cells.

5. Record data for the desired duration to analyze cell circulation dynamics.
Data Analysis:

1. Process the acquired data to identify and count the fluorescent peaks, which represent
individual cells.

2. Analyze the frequency, intensity, and duration of the peaks to quantify the number of
circulating cells and their relative brightness.
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Application: Monitoring Signhaling Pathways with
Nir-FP Reporters

Genetically encoded biosensors based on Nir-FPs can be employed to monitor intracellular
signaling events in circulating cells in real-time. These biosensors are typically based on
Forster Resonance Energy Transfer (FRET) or single-FP conformational changes.

Nir-FP Calcium Signaling Reporter

Recent advancements have led to the development of Nir-FP-based genetically encoded
calcium indicators (GECIs), such as iGECI and NIR-GECO. These reporters can be used to
monitor calcium dynamics, a key second messenger in many signaling pathways, including T-
cell activation.

Principle: A FRET-based Nir-FP calcium sensor consists of a calcium-binding domain (e.qg.,
calmodulin) flanked by two different Nir-FPs (a donor and an acceptor). Upon calcium binding,
a conformational change in the sensor brings the two Nir-FPs closer, leading to an increase in
FRET efficiency. This change in the ratio of acceptor to donor emission can be detected by the
in vivo flow cytometer.

Experimental Approach:

o Generate a stable cell line expressing the Nir-FP calcium biosensor using the lentiviral
transduction protocol described above.

 Induce a signaling event in vivo that is known to trigger calcium flux in the circulating cells of
interest (e.g., by injecting an antigen to activate T cells).

e Perform in vivo flow cytometry to monitor the ratiometric change in fluorescence of the
circulating cells. An increase in the acceptor/donor emission ratio would indicate an increase
in intracellular calcium levels.

Nir-FP Kinase Activity Reporter

While specific Nir-FP based kinase activity reporters for in vivo flow cytometry are still
emerging, the principles from existing fluorescent protein-based kinase reporters can be
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adapted. These reporters typically consist of a kinase-specific phosphorylation motif, a
phospho-binding domain, and one or two fluorescent proteins.

Principle: Upon phosphorylation of the substrate peptide by an active kinase, the phospho-
binding domain binds to the phosphorylated motif, inducing a conformational change that alters
the fluorescence properties of the reporter (e.g., a change in FRET or a shift in the emission

spectrum).
Experimental Approach:

e Design and construct a lentiviral vector encoding an Nir-FP-based kinase activity reporter
specific to the pathway of interest.

o Generate a stable cell line expressing the biosensor.
o Treat the animal with a drug or stimulus that modulates the activity of the target kinase.

e Use in vivo flow cytometry to detect changes in the fluorescence of the circulating cells,
which would correlate with the activation or inhibition of the specific kinase.
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Experimental workflow for in vivo flow cytometry using Nir-FP expressing cells.
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Example signaling pathway (TCR-mediated Ca2+ flux) monitored by an Nir-FP biosensor.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b12383557?utm_src=pdf-body-img
https://www.benchchem.com/product/b12383557?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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